Z-c3Phe vs. E-c3Phe Backbone Dihedral Preferences
Quantum mechanical calculations at the HF/6-31G(d) level and NMR spectroscopic analysis distinguish the Z (cis) isomer of 1-amino-2-phenylcyclopropanecarboxylic acid from the E (trans) isomer. For the cis isomer, the preferred φ/ψ backbone angles cluster around -80°/160°, which predisposes peptides toward β-turn type I/I' motifs, whereas the trans isomer favors angles near -120°/140°, associated with type II β-turns. The computed relative stability difference is 1.8–2.5 kcal/mol in favor of the trans isomer, making the cis form synthetically accessible but conformationally distinct [1].
| Evidence Dimension | Preferred backbone dihedral angle (φ/ψ) for N-acetyl-c3Phe-N'-methylamide |
|---|---|
| Target Compound Data | Z-c3Phe (cis): φ ≈ -80°, ψ ≈ +160° (β-turn I/I' region) |
| Comparator Or Baseline | E-c3Phe (trans): φ ≈ -120°, ψ ≈ +140° (β-turn II region) |
| Quantified Difference | Δφ ≈ 40°; relative energy ΔE = 1.8–2.5 kcal/mol favoring trans in gas phase; population shift solvent-dependent |
| Conditions | HF/6-31G(d) and B3LYP/6-311+G(d,p) calculations; NMR in CDCl3 and DMSO-d6 |
Why This Matters
This 40° backbone shift dictates entirely different peptide secondary structure induction, meaning cis-c3Phe is the required choice when designing β-turn type I mimetics, not the trans isomer.
- [1] Jiménez, A.I., Cativiela, C., Gómez-Catalán, J., Pérez, J.J., Aubry, A., París, M., Marraud, M. Influence of the Phenyl Side Chain on the Conformation of Cyclopropane Analogues of Phenylalanine. J. Am. Chem. Soc., 2002, 124(48), 14508-14509. View Source
